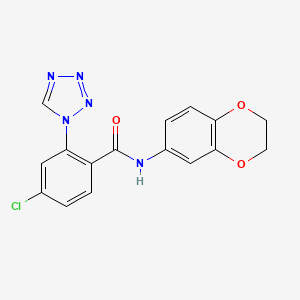![molecular formula C26H20ClN3O4S B6132700 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide, commonly known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用机制
BAY 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. NF-κB activation is involved in the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, BAY 11-7082 reduces the production of these inflammatory mediators, leading to a decrease in inflammation. In addition, BAY 11-7082 has been found to induce apoptosis in cancer cells by inhibiting NF-κB activation and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BAY 11-7082 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by inhibiting NF-κB activation and downregulating anti-apoptotic proteins. In addition, BAY 11-7082 has been found to inhibit the growth of various cancer cell lines and to have anti-viral activity against certain viruses.
实验室实验的优点和局限性
One advantage of BAY 11-7082 is its wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of BAY 11-7082 is its potential toxicity, particularly at high doses. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
未来方向
There are several future directions for the study of BAY 11-7082. One area of research is the development of new drugs based on the structure of BAY 11-7082 for the treatment of various diseases. Another area of research is the investigation of the potential side effects and toxicity of BAY 11-7082, particularly at high doses. In addition, further studies are needed to fully understand the mechanism of action of BAY 11-7082 and its effects on various cell types and tissues.
合成方法
The synthesis of BAY 11-7082 involves the reaction of 4-chloro-N-phenylbenzamide with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to yield BAY 11-7082.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. In addition, BAY 11-7082 has been found to have anti-viral activity against certain viruses, including HIV-1 and herpes simplex virus.
属性
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4S/c27-23-16-11-19(26(32)28-20-9-5-2-6-10-20)17-24(23)35(33,34)30-22-14-12-21(13-15-22)29-25(31)18-7-3-1-4-8-18/h1-17,30H,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJCQNCRKIUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B6132638.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylindoline)](/img/structure/B6132661.png)
![N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B6132666.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)
